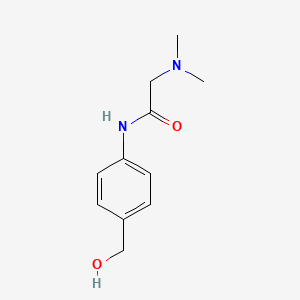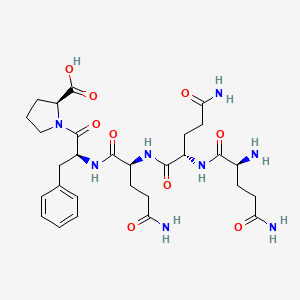
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is a peptide compound composed of five amino acids: three L-glutamine residues, one L-phenylalanine residue, and one L-proline residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-glutamine residues).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Modifying the side chains of amino acids, particularly the phenylalanine residue.
Deamidation: Conversion of glutamine residues to glutamic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Deamidation: Can be catalyzed by enzymes like glutaminases or under mild acidic conditions.
Major Products
Hydrolysis: Yields L-glutamine, L-phenylalanine, and L-proline.
Oxidation: Produces oxidized derivatives of phenylalanine and potentially other amino acids.
Deamidation: Results in the formation of L-glutamic acid from L-glutamine residues.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of functional foods and nutraceuticals, particularly for its potential health benefits.
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. For example, the compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-tyrosine: Similar structure but with a tyrosine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-alanine: Contains an alanine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-serine: Features a serine residue in place of proline.
Uniqueness
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three consecutive L-glutamine residues, along with L-phenylalanine and L-proline, contributes to its stability and potential functional roles in various applications.
Eigenschaften
CAS-Nummer |
873217-89-1 |
|---|---|
Molekularformel |
C29H42N8O9 |
Molekulargewicht |
646.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H42N8O9/c30-17(8-11-22(31)38)25(41)34-18(9-12-23(32)39)26(42)35-19(10-13-24(33)40)27(43)36-20(15-16-5-2-1-3-6-16)28(44)37-14-4-7-21(37)29(45)46/h1-3,5-6,17-21H,4,7-15,30H2,(H2,31,38)(H2,32,39)(H2,33,40)(H,34,41)(H,35,42)(H,36,43)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
ONIDMPMJXNKFEA-SXYSDOLCSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
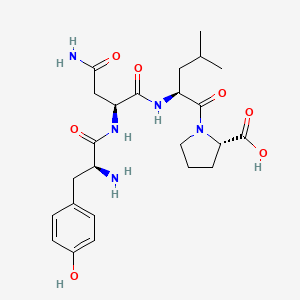
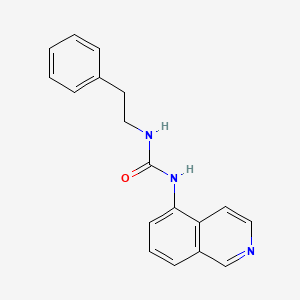
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
propanedinitrile](/img/structure/B12603886.png)
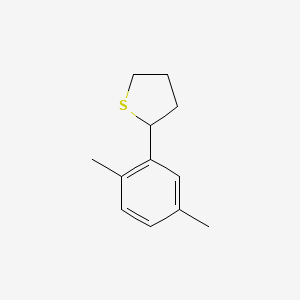
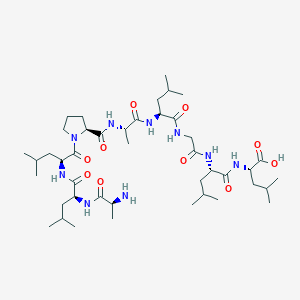
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
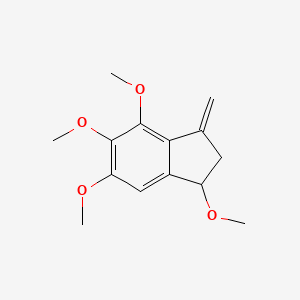
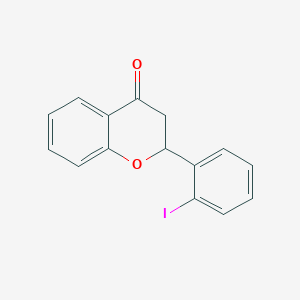
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
